molecular formula C7H6FNO2 B1269078 2-Amino-3-fluorobenzoic acid CAS No. 825-22-9

2-Amino-3-fluorobenzoic acid

Cat. No. B1269078
CAS RN: 825-22-9
M. Wt: 155.13 g/mol
InChI Key: KUHAYJJXXGBYBW-UHFFFAOYSA-N
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Description

2-Amino-3-fluorobenzoic acid is a chemical compound with the molecular formula C7H6FNO2 . It is a derivative of benzoic acid, where one hydrogen atom on the benzene ring is replaced by an amino group and another by a fluorine atom .


Molecular Structure Analysis

The molecular structure of 2-Amino-3-fluorobenzoic acid consists of a benzene ring with a fluorine atom and an amino group attached to it, along with a carboxylic acid group . The molecular weight of this compound is 155.13 g/mol .


Physical And Chemical Properties Analysis

2-Amino-3-fluorobenzoic acid is a solid substance . It has a density of 1.4±0.1 g/cm3, a boiling point of 294.4±25.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.7 mmHg at 25°C . It also has a molar refractivity of 37.4±0.3 cm3 .

Scientific Research Applications

Synthesis of Novel Benzamides

2-Amino-3-fluorobenzoic acid is used in the synthesis of novel benzamides with potent neuroleptic activity . This application is significant in the field of medicinal chemistry, particularly in the development of new drugs for neurological disorders.

Preparation of Zaragozic Acid A Analogs

2-Amino-3-fluorobenzoic acid may be employed in the preparation of zaragozic acid A analogs . Zaragozic acids are a group of compounds that have shown potential as cholesterol-lowering agents.

Synthesis of 2-Amino-5-Bromo-3-Fluorobenzoic Acid

2-Amino-3-fluorobenzoic acid can be used to synthesize 2-amino-5-bromo-3-fluorobenzoic acid . This compound could have potential applications in various fields of chemical research.

Protein Kinase CK2 Inhibitors

Research has identified new candidate Protein kinase CK2 (CK2) inhibitors containing a purine scaffold using 2-Amino-3-fluorobenzoic acid . CK2 is a target protein for the development of therapeutic drugs for cancer, nephritis, COVID-19 infection, etc.

Analysis of Cyanide Concentrations

Derivatives of 2-Amino-3-fluorobenzoic acid can be used as highly selective derivatization reagents of cyanide, useful for the analysis of cyanide concentrations in beverages .

Pharmaceutical Research

2-Amino-3-fluorobenzoic acid is used in various pharmaceutical research applications due to its physicochemical properties . It has high GI absorption, is BBB permeant, and is not a CYP1A2, CYP2C19, CYP2C9, CYP2D6, or CYP3A4 inhibitor .

Safety and Hazards

2-Amino-3-fluorobenzoic acid is classified as an irritant, and it can cause skin and eye irritation . It is recommended to avoid contact with skin and eyes, not to breathe dust, and not to ingest the compound . In case of contact, immediate medical assistance should be sought .

properties

IUPAC Name

2-amino-3-fluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FNO2/c8-5-3-1-2-4(6(5)9)7(10)11/h1-3H,9H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUHAYJJXXGBYBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70342984
Record name 2-Amino-3-fluorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70342984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-3-fluorobenzoic acid

CAS RN

825-22-9
Record name 2-Amino-3-fluorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70342984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Amino-3-fluorobenzoic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A solution of 7-fluoro-1H-indol-2,3-dione (13.0 g, 78.7 mmol) in 10N sodium hydroxide (125 mL) was heated and stirred at 70° C. for 1 hour. 30% Hydrogen peroxide (25 mL) was added dropwise over 20 minutes at the same temperature, and the mixture was heated and stirred at the same temperature further for 1 hour. The solution was ice cooled, and conc. hydrochloric acid was added to the solution carefully until the pH of the solution became 4. Organic matter was extracted with ethyl acetate, and the extract was washed with saturated brine and dried over anhydrous magnesium sulfate, and the solvent was evaporated under reduced pressure. The crystals thus obtained were collected by filtration to give the title compound (7.15 g, 59% yield).
Quantity
13 g
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125 mL
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25 mL
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0 (± 1) mol
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Yield
59%

Synthesis routes and methods II

Procedure details

A mixture of 19.27 g of the product of Step B and 197 ml of 10N sodium hydroxide solution was heated to 70° C. with stirring and heating was ceased to add 36.5 ml of 30% hydrogen peroxide over 20 minutes during which the temperature rose to 80° C. and descended to 70° C. At the end of the addition, the mixture was heated to 80° C. and held there for 10 minutes and then was cooled during which a mass formed. The latter was added to 200 ml of water with stirring and the pH was adjusted to 1 by addition of concentrated hydrochloric acid at a temperature less than 20° C. The mixture was stirred for 90 minutes and was vacuum filtered. The product was empasted twice with iced water and dried under reduced pressure at 70° C. The product was crystallized from 100 ml of a 1-1 ethanol-water mixture and 3 ml of acetic acid. The mixture was iced for one hour and was vacuum filtered. The product was empasted with a 1-1 ethanol-water mixture and dried at 70° C. under reduced pressure to obtain 14.8 g of 2-amino-3-fluoro-benzoic acid melting at 188° C.
Quantity
19.27 g
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197 mL
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36.5 mL
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0 (± 1) mol
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200 mL
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Synthesis routes and methods III

Procedure details

A solution of 0.1 g (0.6 mmol) of 8-fluoroquinolin-2,4-dione, 0.1 g (7.8 mmol) of 70 percent t-butyl hydroperoxide, 0.2 g of 25 percent sodium methoxide in methanol and an additional 2 mL of methanol was heated at 75° C. with stirring for 48 hr. An additional 0.2 g of t-butyl hydroperoxide and 0.5 mL of 25 percent sodium methoxide in methanol were added and heating was continued for 24 more hr. The reaction mixture was cooled, poured into water, and neutralized with acetic acid. The mixture was extracted with methylene chloride and the organic phase was collected. Evaporation of the solvent gave 0.35 g (40 percent yield) of 3-fluoroanthranilic acid, mp 172° C.
Quantity
0 (± 1) mol
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0.1 g
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0.1 g
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0.2 g
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2 mL
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0.2 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-3-fluorobenzoic acid
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Reactant of Route 6
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